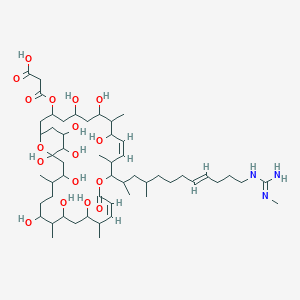
(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide
Übersicht
Beschreibung
“(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide” is a chemical compound with the molecular formula C12H20N4O2 . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H20N4O2 . The molecular weight is 252.313 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.313 . More detailed physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen
Mitsunobu Reaction
AdDP is widely used as a reagent in the Mitsunobu reaction , which is a method for the condensation of an alcohol and an acidic compound . This reaction is a powerful tool in synthetic organic chemistry for the inversion of stereocenters and has been widely used in the synthesis of natural products and pharmaceuticals .
Synthesis of Polyfluoroalkylated Tripyrazolylmethane Ligands
AdDP is used as a reactant for the preparation of polyfluoroalkylated tripyrazolylmethane ligands . These ligands have potential applications in the development of new materials and pharmaceuticals .
Synthesis of (-)-Hygromycin A
AdDP is used in the synthesis of (-)-Hygromycin A via Mitsunobu glycosylation . Hygromycin A is an antibiotic produced by the bacterium Streptomyces hygroscopicus .
Preparation of Optically Active α,α-Disubstituted Amino Acids
AdDP is used in the preparation of optically active α,α-disubstituted amino acids via Mitsunobu reaction . These amino acids are important building blocks in the synthesis of peptides and proteins .
Synthesis of Aza-β-lactams
AdDP is used in the synthesis of aza-β-lactams through [2+2] cycloaddition reactions . Aza-β-lactams are a class of compounds that have shown a wide range of biological activities .
Preparation of Glycosyl Disulfides
AdDP is used in the preparation of glycosyl disulfides . These compounds are important in the field of carbohydrate chemistry .
Synthesis of Pyridine Ether PPAR Agonists
AdDP is used in the synthesis of pyridine ether PPAR agonists . These agonists are potential drug candidates for the treatment of metabolic diseases .
Preparation of S-Glycosyl Amino Acid Building Blocks
AdDP is used in the preparation of S-glycosyl amino acid building blocks for combinatorial neoglycopeptide synthesis . These building blocks are important in the development of new drugs and therapies .
Wirkmechanismus
Target of Action
It has been used as a reagent in the synthesis of g protein-coupled receptor 120 (gpr120) agonists and peroxisome proliferator-activated receptor α (PPARα), PPARγ, and PPARδ triple agonists . These receptors play crucial roles in metabolic regulation.
Mode of Action
AdDP is a widely employed reagent in the Mitsunobu reaction , which is a chemical reaction that converts an alcohol into a variety of functional groups, such as esters, amides, and ethers . It facilitates the condensation between an alcohol and an acidic compound .
Biochemical Pathways
AdDP is involved in the synthesis of various compounds through the Mitsunobu reaction . It has been used in the preparation of polyfluoroalkylated tripyrazolylmethane ligands, optically active α,α-disubstituted amino acids, aza-β-lactams through [2+2] cycloaddition reactions, glycosyl disulfides, pyridine ether PPAR agonists, and S-glycosyl amino acid building blocks for combinatorial neoglycopeptide synthesis .
Pharmacokinetics
It is soluble in organic solvents such as ethanol and dimethylformamide (dmf), with solubilities of approximately 1 mg/ml and 10 mg/ml, respectively . This solubility profile may influence its bioavailability.
Result of Action
The result of AdDP’s action largely depends on its use in the synthesis of other compounds. For instance, when used in the synthesis of GPR120 agonists, it can contribute to antidiabetic activity . Similarly, in the synthesis of PPARα, PPARγ, and PPARδ triple agonists, it can contribute to the regulation of lipid and glucose metabolism .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of AdDP. For instance, the Mitsunobu reaction, in which AdDP is commonly used, requires anhydrous conditions and is typically performed at room temperature . Additionally, the solubility of AdDP in different solvents can affect its reactivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBFFCUFALWQL-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/N=N/C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide | |
CAS RN |
10465-81-3 | |
| Record name | Diazenedicarboxylic acid bis(N,N-piperidide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10465-81-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Azodicarbonyl)dipiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)

